Glycine, N-((4-chlorophenyl)methyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester
CAS No.: 82560-51-8
Cat. No.: VC17061126
Molecular Formula: C23H27ClN2O5S
Molecular Weight: 479.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82560-51-8 |
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Molecular Formula | C23H27ClN2O5S |
Molecular Weight | 479.0 g/mol |
IUPAC Name | ethyl 2-[(4-chlorophenyl)methyl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate |
Standard InChI | InChI=1S/C23H27ClN2O5S/c1-5-29-20(27)15-26(14-16-9-11-18(24)12-10-16)32-25(4)22(28)30-19-8-6-7-17-13-23(2,3)31-21(17)19/h6-12H,5,13-15H2,1-4H3 |
Standard InChI Key | QOWGWZFDTPSBMV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CN(CC1=CC=C(C=C1)Cl)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Introduction
The compound Glycine, N-((4-chlorophenyl)methyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is a synthetic derivative of glycine with a complex molecular structure. It is characterized by the presence of multiple functional groups, including a chlorophenyl moiety, a benzofuranyl ether group, and an ethyl ester. This compound is identified by its PubChem CID 3067977 and has the molecular formula C22H26ClNO5S, with a molecular weight of 479.0 g/mol .
Structural Features
Key Structural Components:
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Glycine Backbone: The central glycine unit serves as the core of the molecule.
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Chlorophenyl Group: A 4-chlorophenyl group is attached via an N-methyl linkage.
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Benzofuranyl Ether: The benzofuran ring system contributes to the compound's aromaticity and potential biological activity.
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Ethyl Ester Group: This provides lipophilicity and enhances membrane permeability.
Visualization:
The compound's 2D structure reveals a highly branched configuration with significant steric hindrance due to bulky substituents .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Starting Materials: Glycine derivatives, chlorobenzyl chloride, and benzofuran-based precursors.
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Reaction Pathway:
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Protection of glycine’s amine group.
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Introduction of the chlorophenyl group through alkylation.
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Coupling with benzofuranyl ether via esterification or amidation.
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Final derivatization to introduce the ethyl ester functionality.
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These steps ensure the preservation of functional groups and yield high-purity products .
Applications and Potential Uses
While specific applications for this compound are not well-documented, its structural features suggest potential in:
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Pharmaceutical Research: The presence of aromatic groups and an ester moiety may render it useful as a prodrug or in drug design for targeting specific enzymes or receptors.
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Biochemical Studies: Its glycine derivative structure could make it relevant in studying amino acid-related pathways.
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Material Science: The compound's stability and hydrophobic properties may have niche applications in coatings or polymers.
Limitations and Future Research Directions
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Data Gaps:
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Lack of detailed physicochemical and pharmacokinetic data.
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No experimental studies on biological activity or toxicity.
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Future Studies:
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Investigating enzymatic interactions due to its glycine backbone.
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Exploring its potential as a scaffold for drug development.
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